2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline core, a dioxolo ring, and a chlorobenzoyl group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxolo ring: This step involves the cyclization of the quinoline derivative with a suitable diol under acidic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with 3,5-dimethoxyaniline to form the desired acetamide compound.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with other cellular proteins, leading to the modulation of various signaling pathways.
Comparison with Similar Compounds
Similar compounds to 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide include:
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with different substitution on the phenyl ring.
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide: Another similar compound with a single methoxy group on the phenyl ring.
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide: This compound has a single methoxy group on the phenyl ring, making it less substituted compared to the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and effects against various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C25H16ClN2O5 with a molecular weight of 495.3 g/mol. The structure features a quinoline core with multiple substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H16ClN2O5 |
Molecular Weight | 495.3 g/mol |
CAS Number | 902292-96-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride using triethylamine as a catalyst. This process yields the desired quinoline derivative with high purity and yield.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this one demonstrate activity against various mycobacterial species, including Mycobacterium tuberculosis. For instance, certain substituted quinoline carboxamides have been reported to outperform traditional antimycobacterial agents like isoniazid in vitro .
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer potential. The compound has been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. Specifically, it has shown promise in inhibiting VEGFR and PDGFR kinases . Such inhibition can disrupt cancer cell proliferation and angiogenesis.
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways associated with cancer cell survival and proliferation. The quinoline scaffold is known to interact with various molecular targets within cells, leading to apoptosis in cancer cells while sparing normal cells .
Case Studies
- Antimycobacterial Activity : A study involving a series of quinoline derivatives found that compounds similar to this one exhibited IC50 values significantly lower than standard treatments against M. tuberculosis .
- Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis .
- Molecular Docking Studies : Computational analyses using molecular docking techniques suggest that the compound has a high binding affinity for targets involved in cancer progression and infection pathways .
Properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O7/c1-34-18-7-17(8-19(9-18)35-2)29-25(31)13-30-12-21(26(32)15-3-5-16(28)6-4-15)27(33)20-10-23-24(11-22(20)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENQECLPWCSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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